
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenylpropanol, where the phenyl ring is substituted with a methoxy group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-(2-Methoxy-phenyl)-2-methyl-propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process can be optimized for large-scale production by using suitable catalysts such as palladium on carbon (Pd/C) and operating under high-pressure hydrogen gas.
化学反应分析
Types of Reactions
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can yield the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-(2-Methoxy-phenyl)-2-methyl-propanone or 3-(2-Methoxy-phenyl)-2-methyl-propanoic acid.
Reduction: 3-(2-Methoxy-phenyl)-2-methyl-propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol involves its interaction with specific molecular targets. The methoxy group and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biological pathways and result in specific physiological effects.
相似化合物的比较
Similar Compounds
- 3-(2-Methoxy-phenyl)-2-methyl-propanal
- 3-(2-Methoxy-phenyl)-2-methyl-propanone
- 3-(2-Methoxy-phenyl)-2-methyl-propanoic acid
Uniqueness
3-(2-Methoxy-phenyl)-2-methyl-propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
属性
CAS 编号 |
120958-24-9 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC 名称 |
3-(2-methoxyphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-9(8-12)7-10-5-3-4-6-11(10)13-2/h3-6,9,12H,7-8H2,1-2H3 |
InChI 键 |
SIKJORVOXZHMHW-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1OC)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


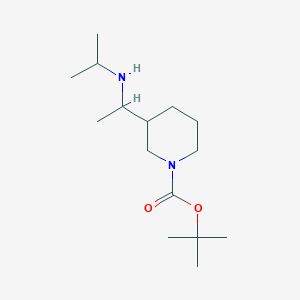
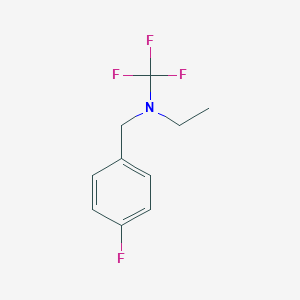


![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)
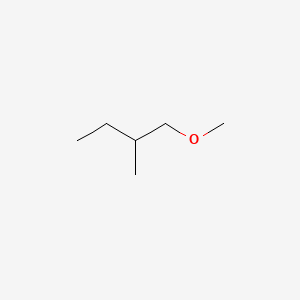
![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)

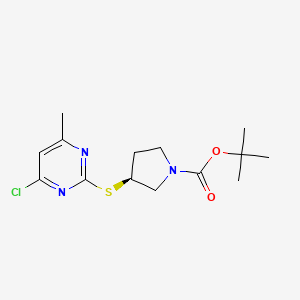
![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)

![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
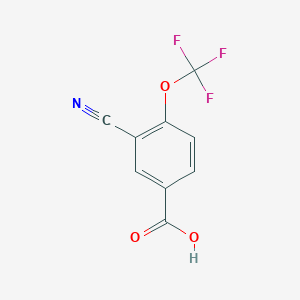
![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
